molecular formula C13H10N2S B12045619 2-Benzylsulfanylpyridine-4-carbonitrile CAS No. 180791-02-0

2-Benzylsulfanylpyridine-4-carbonitrile

Cat. No.: B12045619
CAS No.: 180791-02-0
M. Wt: 226.30 g/mol
InChI Key: CSEJMYVAIPCCMY-UHFFFAOYSA-N
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Description

2-Benzylsulfanylpyridine-4-carbonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a benzylsulfanyl group at the 2-position and a nitrile group at the 4-position. Its molecular formula is C₁₃H₁₀N₂S, with a molecular weight of 234.30 g/mol. The benzylsulfanyl moiety introduces lipophilic character, while the nitrile group enhances reactivity, making it a versatile intermediate in medicinal chemistry and material science. Though direct data on its specific applications are scarce, structural analogs (e.g., pyridinecarbonitriles with sulfur-containing substituents) are widely studied for their antimicrobial, anticancer, and catalytic properties .

Properties

CAS No.

180791-02-0

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-benzylsulfanylpyridine-4-carbonitrile

InChI

InChI=1S/C13H10N2S/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2

InChI Key

CSEJMYVAIPCCMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanylpyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanylpyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzylsulfanylpyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzylsulfanylpyridine-4-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Nitrile vs. Carboxylic Acid : The nitrile group in 2-Benzylsulfanylpyridine-4-carbonitrile allows nucleophilic additions (e.g., with amines or Grignard reagents), whereas the carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid supports salt formation or esterification .
  • However, the tetrahydro-oxo ring in the compound from introduces conformational rigidity, which may influence binding affinity in biological targets.

Structural Complexity and Bioactivity

  • The compound from (C₂₀H₁₈N₂O₂S) demonstrates how additional substituents (e.g., 3-methoxyphenyl) can modulate electronic and steric effects. Methoxy groups are known to alter pharmacokinetic properties, such as metabolic stability .
  • In contrast, 2-Benzylsulfanylpyridine-4-carbonitrile’s simpler structure offers synthetic versatility, enabling rapid diversification for structure-activity relationship (SAR) studies.

Heterocyclic Core Differences

  • Pyridine vs. Pyrimidine : Pyridine derivatives (e.g., 2-Benzylsulfanylpyridine-4-carbonitrile) are less electron-deficient than pyrimidines (e.g., ), affecting their reactivity in aromatic substitution reactions. Pyrimidines are more likely to participate in hydrogen bonding due to additional nitrogen atoms .

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